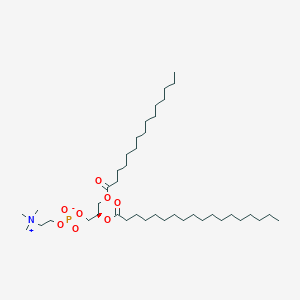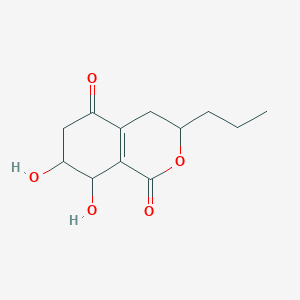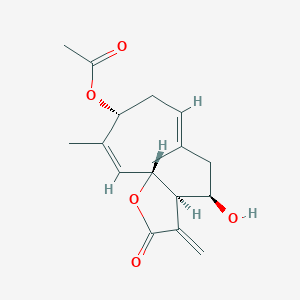
Eupaformonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupaformonin is a germacranolide.
Aplicaciones Científicas De Investigación
Anti-hyperglycemic and Anti-hyperlipidemic Effects
Eupaformonin, present in Euonymus alatus (EA), has demonstrated anti-hyperglycemic and anti-hyperlipidemic properties. In a study, EA was shown to regulate blood glucose and lipid levels by influencing hepatic lipogenesis-related genes and PPAR-gamma gene expression in periepididymal fat. This effect was not due to decreased food intake but due to EA's specific actions. The study concluded that EA significantly reduced plasma glucose and lipid levels and decreased triglyceride deposition in the liver, indicating potential benefits in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park, Ko, & Chung, 2005).
Hepatoprotective Effects
Eupaformonin exhibits hepatoprotective properties. One study investigated the hepatoprotective effect of saponin fraction isolated from the leaf of Euphorbia neriifolia on CCl4-induced hepatotoxicity in rats. It demonstrated that pretreatment with the saponin fraction significantly attenuated the acute increase in serum levels of liver enzymes and reduced histopathological alterations, suggesting protection against cellular phospholipid peroxidative damage (Bigoniya & Rana, 2010). Similarly, the ethanol extract of Euphorbia fusiformis tubers showed significant hepatoprotective effects against rifampicin-induced hepatic damage in Wistar albino rats, with no significant toxic effects even at higher doses (Anusuya, Raju, & Manian, 2010).
Anti-Inflammatory Effects
Eupaformonin demonstrates anti-inflammatory properties. For instance, euphol, a tetracyclic triterpene isolated from Euphorbia tirucalli, significantly inhibited skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. It reduced ear edema and leukocyte influx by modulating inflammatory cytokines and inhibiting specific protein kinase pathways. These findings position euphol as a potential agent for managing skin diseases with an inflammatory component (Passos et al., 2013).
Propiedades
Número CAS |
55520-20-2 |
|---|---|
Nombre del producto |
Eupaformonin |
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(3aR,4R,6E,9R,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-5-6-14(21-12(4)18)10(2)8-15-16(13(19)7-9)11(3)17(20)22-15/h5,8,13-16,19H,3,6-7H2,1-2,4H3/b9-5+,10-8-/t13-,14-,15-,16-/m1/s1 |
Clave InChI |
UYVDDCCDZKMLBM-IGERJXIRSA-N |
SMILES isomérico |
C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
SMILES canónico |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1251974.png)
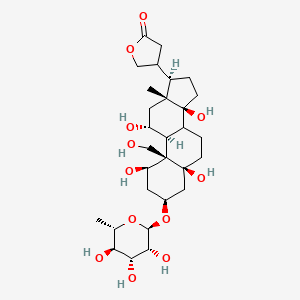

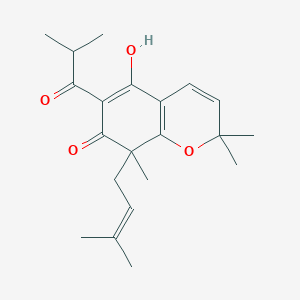
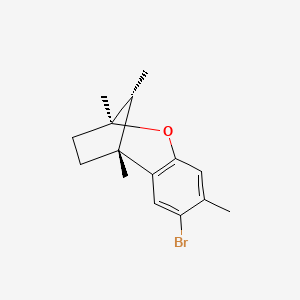
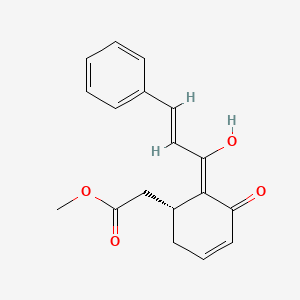

![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
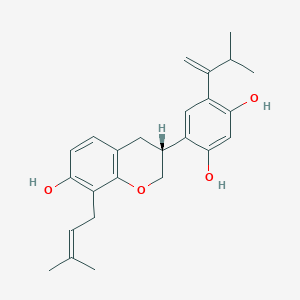

![1-(4-Fluorophenyl)-4-[1,2,3,6-tetrahydro-4-(4-chlorophenyl)pyridine-1-yl]butane-1-ol](/img/structure/B1251994.png)

